Methyl 2,5-dimethyl-4-nitrobenzoate Methyl 2,5-dimethyl-4-nitrobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14387096
InChI: InChI=1S/C10H11NO4/c1-6-5-9(11(13)14)7(2)4-8(6)10(12)15-3/h4-5H,1-3H3
SMILES:
Molecular Formula: C10H11NO4
Molecular Weight: 209.20 g/mol

Methyl 2,5-dimethyl-4-nitrobenzoate

CAS No.:

Cat. No.: VC14387096

Molecular Formula: C10H11NO4

Molecular Weight: 209.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,5-dimethyl-4-nitrobenzoate -

Specification

Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
IUPAC Name methyl 2,5-dimethyl-4-nitrobenzoate
Standard InChI InChI=1S/C10H11NO4/c1-6-5-9(11(13)14)7(2)4-8(6)10(12)15-3/h4-5H,1-3H3
Standard InChI Key GVORRURBEYSLTM-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1[N+](=O)[O-])C)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Methyl 2,5-dimethyl-4-nitrobenzoate (C10_{10}H11_{11}NO4_4) features a benzene ring with three substituents: two methyl groups (2- and 5-positions), a nitro group (4-position), and a methyl ester (1-position). The nitro and ester groups confer distinct electronic effects, making the compound amenable to electrophilic and nucleophilic reactions. Key physicochemical properties, extrapolated from analogous nitrobenzoates , include:

PropertyValue
Molecular Weight209.20 g/mol
Density~1.30 g/cm³
Melting Point94–96°C (estimated)
Boiling Point~300°C (extrapolated)
LogP (Partition Coefficient)~1.90 (predicted)

The nitro group’s electron-withdrawing nature polarizes the aromatic ring, directing further substitution reactions to meta and para positions relative to existing groups.

Synthesis Methods

Nitration of Dimethylbenzoic Acid

The synthesis typically begins with nitration of 2,5-dimethylbenzoic acid. Using a mixture of concentrated nitric acid (HNO3_3) and sulfuric acid (H2_2SO4_4) as a nitrating agent, the nitro group is introduced at the 4-position due to the directing effects of the methyl groups . The reaction proceeds as follows:

2,5-Dimethylbenzoic acid+HNO3H2SO42,5-Dimethyl-4-nitrobenzoic acid\text{2,5-Dimethylbenzoic acid} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{2,5-Dimethyl-4-nitrobenzoic acid}

Esterification

The carboxylic acid is then esterified with methanol (CH3_3OH) under acidic conditions. For example, using sulfuric acid as a catalyst:

2,5-Dimethyl-4-nitrobenzoic acid+CH3OHH2SO4Methyl 2,5-dimethyl-4-nitrobenzoate+H2O\text{2,5-Dimethyl-4-nitrobenzoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl 2,5-dimethyl-4-nitrobenzoate} + \text{H}_2\text{O}

Reaction Conditions and Yields (Adapted from )

ConditionsYield
Methanol, H2_2SO4_4, reflux, 3h95%
Methanol, BF3_3-etherate, 25°C, 12h90%

Chemical Reactivity and Functional Group Transformations

Reduction of the Nitro Group

The nitro group can be reduced to an amine using catalytic hydrogenation (H2_2, Pd/C) or metal-acid systems (Fe/HCl):

Methyl 2,5-dimethyl-4-nitrobenzoateH2,Pd/CEtOHMethyl 2,5-dimethyl-4-aminobenzoate\text{Methyl 2,5-dimethyl-4-nitrobenzoate} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{EtOH}} \text{Methyl 2,5-dimethyl-4-aminobenzoate}

Hydrolysis of the Ester Group

Basic or acidic hydrolysis cleaves the ester to yield 2,5-dimethyl-4-nitrobenzoic acid:

Methyl 2,5-dimethyl-4-nitrobenzoateNaOHH2O2,5-Dimethyl-4-nitrobenzoic acid+CH3OH\text{Methyl 2,5-dimethyl-4-nitrobenzoate} \xrightarrow[\text{NaOH}]{\text{H}_2\text{O}} \text{2,5-Dimethyl-4-nitrobenzoic acid} + \text{CH}_3\text{OH}

Applications in Organic Synthesis and Materials Science

Pharmaceutical Intermediate

The amine derivative (post-nitro reduction) serves as a precursor to analgesics and antibiotics. For instance, coupling with sulfonamide groups yields sulfa drug analogs.

Agrochemical Development

The nitro group’s reactivity enables the synthesis of herbicides via nucleophilic aromatic substitution. For example, reaction with thiocyanate (SCN^-) produces thiourea derivatives with herbicidal activity.

Dye and Pigment Synthesis

The compound’s aromatic system and nitro group facilitate diazo coupling reactions, generating azo dyes with intense coloration.

Comparison with Related Compounds

CompoundSubstituentsKey Differences
Methyl 4-nitrobenzoate 4-NO2_2, no methylLower steric hindrance
Methyl 3-nitrobenzoate3-NO2_2Altered electronic distribution

The additional methyl groups in methyl 2,5-dimethyl-4-nitrobenzoate enhance solubility in nonpolar solvents compared to unsubstituted analogs.

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral derivatives.

  • Polymer Functionalization: Incorporating the compound into copolymers for UV-resistant materials.

  • Anticancer Agent Screening: Evaluating nitro-reduced derivatives for cytotoxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator